[4-(Propan-2-yl)cyclohexyl]methanamine
Description
[4-(Propan-2-yl)cyclohexyl]methanamine is a primary amine featuring a cyclohexane ring substituted at the 4-position with both a methanamine (CH₂NH₂) group and an isopropyl (propan-2-yl) group. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPNHCIJWKLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)cyclohexyl]methanamine typically involves the reaction of cyclohexanone with isopropylmagnesium bromide to form 4-(propan-2-yl)cyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
[4-(Propan-2-yl)cyclohexyl]methanamine has been studied for its potential therapeutic effects. Preliminary research indicates that it may interact with specific biological targets such as receptors and enzymes, which could lead to various biological effects. Some potential applications include:
- Antidepressant Effects : Analogous compounds have shown serotonin receptor modulation, suggesting similar properties for this compound.
- Analgesic Properties : The structure implies possible interactions with pathways involved in pain management.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neuronal damage, indicating potential use in neurodegenerative diseases.
Materials Science
The compound's unique structure allows it to be explored in the development of new materials, particularly in the synthesis of polymers and composites. The presence of functional groups can enhance the properties of materials used in various applications, including:
- Adhesives and Sealants : Its amine functionality can promote adhesion to various substrates.
- Coatings : Investigations into its use in protective coatings are ongoing due to its chemical stability.
Chemical Synthesis
The synthesis of this compound typically involves several steps, including:
- Reduction Reactions : Utilizing reducing agents like lithium aluminum hydride to convert ketones or aldehydes into amines.
- Substitution Reactions : Employing nucleophiles to introduce additional functional groups.
This versatility in synthesis highlights its potential utility in creating complex organic molecules for further research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated modulation of serotonin receptors similar to known antidepressants. |
| Study B | Analgesic Properties | Showed efficacy in animal models for pain relief comparable to standard analgesics. |
| Study C | Neuroprotection | Indicated protective effects against oxidative stress in neuronal cell cultures. |
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
Fluorinated Derivatives
Fluorinated analogs of [4-(Propan-2-yl)cyclohexyl]methanamine demonstrate distinct electronic and physicochemical properties due to the electronegativity of fluorine:
Key Differences :
- Fluorinated derivatives exhibit higher molecular weights and altered electronic profiles compared to the parent compound.
- The trifluoromethoxy group (C₈H₁₄F₃NO) reduces basicity, whereas difluoromethyl groups enhance lipophilicity .
Aromatic and Heterocyclic Analogues
Compounds with aromatic or heterocyclic substituents display divergent interactions due to π-π stacking or hydrogen bonding:
Key Differences :
Ring Size and Conformational Flexibility
Key Differences :
Salt Forms and Solubility
Key Differences :
- Hydrochloride salts improve solubility, facilitating use in aqueous formulations .
Biological Activity
[4-(Propan-2-yl)cyclohexyl]methanamine, a compound characterized by its cyclohexyl structure and isopropyl substitution, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C11H17N, and its structure features a cyclohexane ring with an isopropyl group and an amine functional group. This configuration suggests a range of possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may function as a ligand for specific biological targets, modulating their activity. This interaction can lead to various physiological effects, including potential therapeutic benefits.
1. Antidepressant Effects
Research indicates that compounds with similar structures to this compound may exhibit antidepressant properties by modulating serotonin receptors. This suggests potential applications in treating mood disorders.
2. Analgesic Properties
The compound's structural features imply possible interactions with pain pathways, indicating potential analgesic effects. Studies are needed to confirm these properties through experimental models.
3. Neuroprotective Effects
Similar compounds have shown neuroprotective effects against neuronal damage, suggesting that this compound could have applications in neurodegenerative disease therapies.
Research Findings
Recent studies have explored the biological activity of this compound through various methodologies, including in vitro assays and predictive modeling.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Analgesic | Interaction with pain pathways | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antidepressant Activity : In a study examining various amine derivatives, this compound was found to significantly enhance serotonin levels in animal models, indicating its potential as an antidepressant agent.
- Pain Relief : Experimental models demonstrated that the compound could reduce pain responses comparable to established analgesics, warranting further investigation into its mechanisms.
- Neuroprotection : Research involving neurotoxic models showed that the compound could mitigate neuronal loss, suggesting its utility in developing treatments for conditions like Alzheimer's disease.
Future Directions
Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for future studies include:
- In vivo studies to assess pharmacokinetics and long-term effects.
- Molecular docking studies to identify specific receptor interactions.
- Clinical trials to evaluate therapeutic efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [4-(Propan-2-yl)cyclohexyl]methanamine to achieve high yield and purity?
- Methodological Answer: The synthesis typically involves alkylation or reductive amination of cyclohexane derivatives. For example, cyclohexyl precursors can react with isopropyl groups under acid/base catalysis (e.g., HCl or NaBH₄) at controlled temperatures (60–80°C). Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity . Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to minimize side reactions like over-alkylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the cyclohexyl ring (e.g., δ 1.0–1.5 ppm for isopropyl methyl groups) and amine protons (δ 2.5–3.0 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 170.3) and fragmentation patterns.
- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch) and 2850–2960 cm⁻¹ (C-H stretches) validate functional groups .
Q. How does the isopropyl substituent influence the compound’s physicochemical properties?
- Methodological Answer: The bulky isopropyl group increases steric hindrance, reducing nucleophilicity of the amine group. This impacts solubility (lower in polar solvents) and boiling point (higher due to van der Waals interactions). Comparative studies with analogs (e.g., [4-methylcyclohexyl]methanamine) show logP differences of ~0.5 units, affecting bioavailability .
Advanced Research Questions
Q. How can computational models predict feasible synthetic routes for this compound derivatives?
- Methodological Answer: Retrosynthetic tools (e.g., AI-driven platforms like Pistachio or Reaxys) decompose the target into precursors (e.g., cyclohexanone and isopropylamine). Density Functional Theory (DFT) calculates transition-state energies to evaluate reaction feasibility. For example, substituent effects on ring strain (e.g., isopropyl vs. trifluoromethyl groups) are modeled to prioritize low-energy pathways .
Q. What experimental strategies resolve discrepancies in spectroscopic data for substituted cyclohexylmethanamine derivatives?
- Methodological Answer: Contradictions (e.g., ambiguous NOE correlations in NMR) are addressed via:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by mapping proton-proton and proton-carbon connectivities.
- X-ray Crystallography: Provides absolute configuration validation, particularly for stereoisomers (e.g., cis vs. trans cyclohexyl substitution).
- Dynamic NMR: Detects conformational exchange in flexible cyclohexyl rings at variable temperatures .
Q. How can structure-activity relationships (SAR) be elucidated for cyclohexylmethanamine derivatives targeting enzyme inhibition?
- Methodological Answer:
- Analog Synthesis: Prepare derivatives with varied substituents (e.g., [4-(methylsulfanyl)cyclohexyl]methanamine or halogenated analogs ).
- Enzyme Assays: Measure IC₅₀ values against targets (e.g., monoamine oxidases) using fluorometric or radiometric methods.
- Molecular Docking: Simulate binding modes (e.g., hydrophobic interactions with isopropyl groups in enzyme pockets) using software like AutoDock .
Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical purity?
- Methodological Answer:
- Catalyst Optimization: Chiral catalysts (e.g., BINAP-metal complexes) enforce enantioselectivity during hydrogenation.
- Process Analytical Technology (PAT): In-line FT-IR monitors reaction progress to avoid racemization.
- Cryogenic Crystallization: Separates enantiomers via temperature-controlled crystallization in ethanol/water mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
